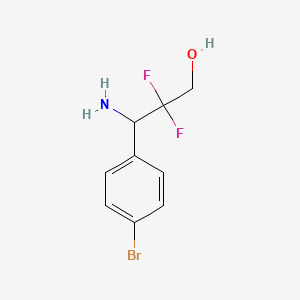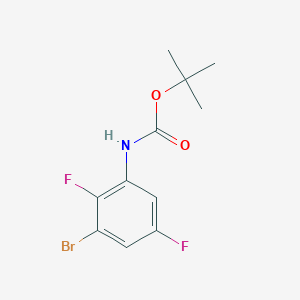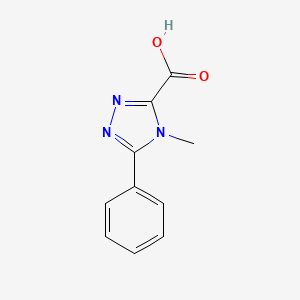
4-Methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is known for its versatile biological activities and is a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methyl-5-phenyl-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-Methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: It is investigated for its potential therapeutic effects, including antiviral and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as a corrosion inhibitor .
Mechanism of Action
The mechanism of action of 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with various molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it can inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 4-Phenyl-1,2,4-triazoline-3,5-dione
- 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
Comparison: 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other triazole derivatives, it shows a broader spectrum of antimicrobial and anticancer activities .
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
4-methyl-5-phenyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2/c1-13-8(7-5-3-2-4-6-7)11-12-9(13)10(14)15/h2-6H,1H3,(H,14,15) |
InChI Key |
UPWQMWYEKFQIGO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13080426.png)

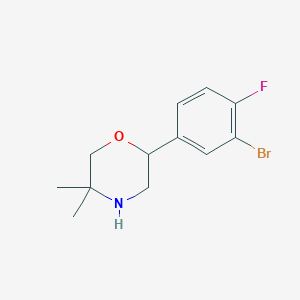
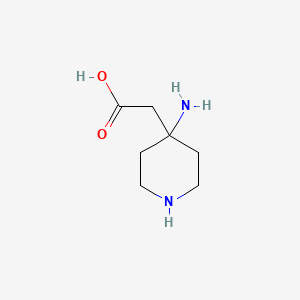
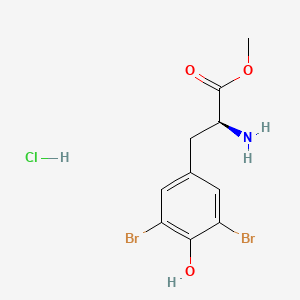
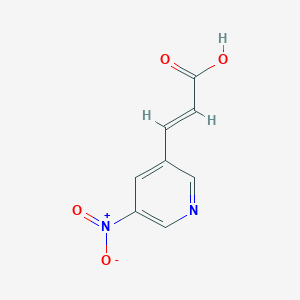


![Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B13080478.png)
